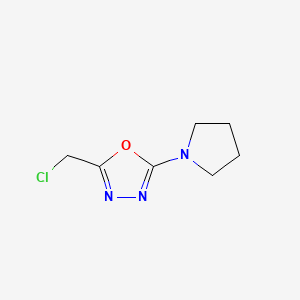
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains a chloromethyl group, a pyrrolidine ring, and an oxadiazole ring
准备方法
The synthesis of 2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazide with a chloroacetic acid derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
化学反应分析
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential
生物活性
2-(Chloromethyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole is a compound featuring a 1,3,4-oxadiazole ring, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Research indicates that compounds with this scaffold can induce apoptosis and inhibit tumor growth in various cancer cell lines.
Case Studies
- Mechanism of Action : A study reported that certain oxadiazole derivatives activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 in MCF-7 breast cancer cells. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .
- In Vitro Activity : In a screening of oxadiazole derivatives by the National Cancer Institute, several compounds demonstrated high potency against CNS and renal cancer cell lines. For instance, one derivative showed a growth inhibition percentage of 95.70% against SNB-75 (CNS cancer) .
- Comparative Efficacy : In a comparative study, three synthesized compounds were evaluated for their cytotoxic activity using an MTT assay. One compound exhibited an IC50 value of 0.275 µM, which was nearly double the potency compared to the standard drug erlotinib (IC50 = 0.418 µM) .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been widely studied. These compounds have shown efficacy against various bacterial strains and fungi.
Research Findings
- Antitubercular Activity : A combination of 1,3,4-oxadiazole with thiazole and pyridine rings exhibited strong inhibition against Mycobacterium bovis BCG in both active and dormant states .
- Broad-Spectrum Efficacy : Other studies have highlighted that oxadiazole derivatives possess significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, often outperforming standard antibiotics .
Neuroprotective Activity
Emerging research suggests that some oxadiazole derivatives may offer neuroprotective effects.
Mechanistic Insights
Studies have indicated that certain oxadiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from apoptosis induced by oxidative stress . This potential makes them candidates for further exploration in neurodegenerative disease models.
Summary of Biological Activities
The table below summarizes the biological activities associated with this compound:
属性
IUPAC Name |
2-(chloromethyl)-5-pyrrolidin-1-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-5-6-9-10-7(12-6)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCVLSVWUKKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














